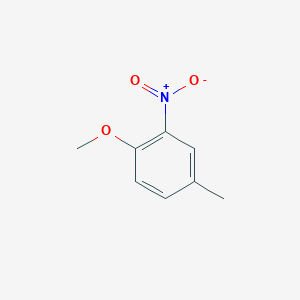

Methyl 2-nitro-p-tolyl ether

Description

Significance of Aromatic Nitro- and Alkoxy-Substituted Compounds in Chemical Science

Aromatic compounds containing nitro (-NO2) and alkoxy (-OR) groups are of significant interest in the field of chemical science. The nitro group, being a strong electron-withdrawing group, profoundly influences the electronic characteristics of the aromatic ring, making these compounds valuable in a multitude of applications. numberanalytics.com This property allows them to participate in various chemical reactions, including reduction, substitution, and coupling, leading to the formation of a diverse array of other compounds. numberanalytics.com For instance, the reduction of aromatic nitro compounds can yield aromatic amines, which are crucial intermediates in the synthesis of dyes and pharmaceuticals. numberanalytics.comnumberanalytics.com

Alkoxy groups, on the other hand, are electron-donating groups that increase the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions. numberanalytics.com This enhanced reactivity is a key factor in many organic syntheses. The presence of both nitro and alkoxy groups on an aromatic ring, as seen in 4-Methyl-2-nitroanisole, creates a unique chemical entity with distinct properties that are advantageous for various synthetic and industrial applications.

Aromatic nitro compounds are not only synthetically important but are also found in nature, produced by various bacteria, fungi, and plants. nih.gov They are utilized as intermediates in the production of a wide range of industrial and consumer products, including pharmaceuticals, dyes, pigments, explosives, and agricultural chemicals. numberanalytics.comnih.gov

Historical Context and Evolution of Research on Substituted Anisoles and Toluenes

The study of substituted aromatic hydrocarbons like anisoles (methoxybenzenes) and toluenes (methylbenzenes) has a long history in organic chemistry. Toluene (B28343) was first isolated in 1837 from pine oil and later from tolu balsam. acs.org Research into its reactivity revealed that the methyl group makes the aromatic ring more susceptible to electrophilic substitution compared to benzene (B151609). wikipedia.org This has led to the widespread use of toluene in the synthesis of various important chemicals, including nitro derivatives like dinitrotoluene, a precursor for polyurethane foam. wikipedia.org

Research on anisoles has focused on understanding the effect of the methoxy (B1213986) group on the reactivity of the aromatic ring. The methoxy group is an activating group, meaning it increases the rate of electrophilic aromatic substitution. numberanalytics.com Early research in this area laid the groundwork for understanding the directing effects of substituents on the benzene ring. More recent studies have employed advanced techniques like 13C nuclear magnetic resonance (NMR) spectroscopy to investigate the electronic effects of substituents on the aromatic and methoxyl carbons in a series of substituted anisoles. cdnsciencepub.com These studies have provided valuable insights into the steric and electronic interactions within these molecules. cdnsciencepub.comcdnsciencepub.com The investigation of nucleophilic substitution reactions of compounds like 4-methyl-2-nitroanisole with various amines has also been a significant area of research. scientificlabs.co.uksigmaaldrich.com

Rationale for Focused Investigation of 4-Methyl-2-nitroanisole in Contemporary Chemistry

4-Methyl-2-nitroanisole, a member of the nitroaromatic class, has garnered significant attention in contemporary chemistry due to its unique molecular structure and resulting chemical properties. ontosight.ai The presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) on the benzene ring imparts distinct reactivity that makes it a valuable intermediate in organic synthesis. The nitro group, being strongly electron-withdrawing, makes the compound susceptible to nucleophilic attack, while the electron-donating methoxy group influences the reactivity of the benzene ring towards electrophilic substitution.

The compound serves as a building block in the synthesis of more complex molecules, including dyes, pigments, pharmaceuticals, and agrochemicals. ontosight.ai Its potential biological activities, including antimicrobial properties, have also sparked interest in its study. Furthermore, investigations into its behavior in biological systems, such as its interaction with enzymes like cytochrome P450, are relevant for toxicological and pharmacokinetic assessments.

Overview of Key Academic Research Trajectories for the Compound

Academic research on 4-Methyl-2-nitroanisole has followed several key trajectories. A primary focus has been on its utility as a synthetic intermediate. For example, it can be used in the synthesis of 1-dibromomethyl-4-methoxy-2-nitrobenzene. scientificlabs.co.ukchemicalbook.com The reactivity of 4-Methyl-2-nitroanisole in nucleophilic substitution reactions has been a subject of study, with research detailing its reactions with amines like cyclohexylamine (B46788) and piperidine. scientificlabs.co.uksigmaaldrich.com

Another significant area of research involves the study of its chemical reactions, such as the reduction of the nitro group to an amino group and the oxidation of the methyl group to a carboxylic acid. The synthesis of 4-Methyl-2-nitroanisole itself is also a topic of investigation, with methods involving the nitration of p-cresyl methyl ether or the methylation of 4-methyl-2-nitrophenol (B89549) being described. ontosight.aichemicalbook.com

More recently, there has been interest in the compound's potential applications in material science, with preliminary research exploring its potential use in liquid crystals and polymers. smolecule.com Additionally, studies have looked into its biological activities, including initial investigations into its antimicrobial and cytotoxic effects. smolecule.com

Chemical Profile of 4-Methyl-2-nitroanisole

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | ontosight.ai |

| Molecular Weight | 167.16 g/mol | ontosight.aisigmaaldrich.com |

| CAS Number | 119-10-8 | ontosight.aisigmaaldrich.com |

| Appearance | Pale yellow crystalline solid or liquid | ontosight.aisigmaaldrich.com |

| Melting Point | 8-9 °C (lit.) | scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 154 °C/14 mmHg (lit.) | scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.205 g/mL at 25 °C (lit.) | scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.557 (lit.) | scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, chloroform (B151607), and diethyl ether | ontosight.ai |

Synthesis and Reactions

The synthesis of 4-Methyl-2-nitroanisole can be achieved through several routes. One common method is the nitration of p-cresyl methyl ether using a mixture of nitric acid and sulfuric acid. ontosight.ai An alternative synthesis involves the methylation of 4-methyl-2-nitrophenol. chemicalbook.com In this procedure, 4-methyl-2-nitrophenol is first deprotonated with sodium hydroxide (B78521) to form the more nucleophilic sodium phenoxide, which is then reacted with a methylating agent like dimethyl sulfate (B86663). smolecule.com

4-Methyl-2-nitroanisole undergoes a variety of chemical reactions characteristic of its functional groups. The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The methoxy group can be cleaved to yield 4-methyl-2-nitrophenol through demethylation with reagents like boron tribromide. Furthermore, the compound participates in nucleophilic aromatic substitution reactions, for instance, with amines like cyclohexylamine.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNMURXRPLMVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029152 | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-10-8 | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-4-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methoxy-4-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-nitro-p-tolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-METHYL-2-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B4205T5ZM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 4 Methyl 2 Nitroanisole

Established Synthetic Routes to 4-Methyl-2-nitroanisole

Methylation of 4-Methyl-2-nitrophenol (B89549) as a Predominant Method

The most prevalent and economically viable method for producing 4-methyl-2-nitroanisole is the methylation of 4-methyl-2-nitrophenol. This process typically involves the reaction of 4-methyl-2-nitrophenol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base. smolecule.com

The methylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with the deprotonation of the hydroxyl group of 4-methyl-2-nitrophenol by a base, such as sodium hydroxide (B78521), to form a phenoxide ion. smolecule.com This phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent, like dimethyl sulfate. The reaction results in the formation of 4-methyl-2-nitroanisole and a leaving group.

To enhance the reaction rate and efficiency, phase-transfer catalysis (PTC) is often employed. wikipedia.org In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where the methylating agent is typically soluble. acsgcipr.org This transfer overcomes the immiscibility of the reactants, accelerating the reaction. wikipedia.orgyoutube.com The catalyst forms an ion pair with the phenoxide anion, which is then soluble in the organic phase, allowing it to react with the methylating agent. youtube.comoperachem.com

To maximize the yield and selectivity of 4-methyl-2-nitroanisole, careful optimization of reaction parameters is crucial. This includes considering the stoichiometry of reagents and catalysts, as well as the choice of solvent systems.

The stoichiometry of the reactants and catalyst plays a significant role in the outcome of the synthesis. Typically, a slight excess of the base and the methylating agent is used to ensure complete conversion of the 4-methyl-2-nitrophenol. For instance, a common protocol uses 1.5 equivalents of sodium hydroxide and 1.2 equivalents of dimethyl sulfate relative to the 4-methyl-2-nitrophenol. smolecule.comchemicalbook.com The amount of phase-transfer catalyst is also critical; a catalytic amount, typically around 0.05 equivalents, is sufficient to promote the reaction efficiently. smolecule.comchemicalbook.com

Table 1: Stoichiometric Ratios for the Synthesis of 4-Methyl-2-nitroanisole

| Reagent/Catalyst | Stoichiometric Ratio (Equivalents) |

| 4-Methyl-2-nitrophenol | 1 |

| Sodium Hydroxide (NaOH) | 1.5 |

| Dimethyl Sulfate ((CH₃)₂SO₄) | 1.2 |

| Tetrabutylammonium Bromide (TBAB) | 0.05 |

This data is based on a common laboratory-scale synthesis. smolecule.comchemicalbook.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Exploration of Alternative Synthetic Pathways and their Synthetic Utility

While the methylation of 4-methyl-2-nitrophenol is a common and high-yielding method, other synthetic routes to 4-Methyl-2-nitroanisole have been explored. One such alternative is the direct nitration of 4-methylanisole. smolecule.com This electrophilic aromatic substitution reaction, however, presents challenges in regioselectivity. The methoxy (B1213986) and methyl groups on the aromatic ring have competing directing effects, which can lead to a mixture of isomers, including the desired 4-methyl-2-nitroanisole. To control the regioselectivity and minimize the formation of unwanted byproducts like polynitrated compounds, the reaction is often carried out at low temperatures, for instance, between -40°C and 0-5°C, using a nitrating agent such as a mixture of nitric acid and sulfuric acid or nitric acid in acetic anhydride. smolecule.comcdnsciencepub.com Under controlled conditions, a yield of 76% for 4-methyl-2-nitroanisole has been reported. smolecule.comcdnsciencepub.com

Advanced Synthetic Techniques and Their Application in 4-Methyl-2-nitroanisole Preparation

Investigations into Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and improved purity of products. researchgate.netresearchgate.net In the context of nitroaromatic compounds, microwave irradiation has been successfully employed for various transformations. For instance, it has been used in the one-pot synthesis of epoxide-amine adducts where 4-nitroanisole (B1192098) is reduced and subsequently reacted. beilstein-journals.org This suggests the potential applicability of microwave technology for the synthesis of 4-Methyl-2-nitroanisole, potentially accelerating the classical methylation or nitration reactions. While specific studies on the direct microwave-assisted synthesis of 4-Methyl-2-nitroanisole are not extensively detailed in the provided search results, the successful application of this technique for related compounds indicates a promising area for future research and process optimization. researchgate.netbeilstein-journals.orgbeilstein-journals.org

Application of Green Chemistry Principles in Reaction Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of nitroanisoles, several green approaches have been considered. One key area of focus is the use of safer and more environmentally friendly reagents. For example, dimethyl carbonate, a green methylating agent, has been used in the synthesis of p-nitroanisole, catalyzed by solid catalysts like modified molecular sieves or activated carbon. google.com This presents a potential green alternative to the more toxic and mutagenic dimethyl sulfate traditionally used for the methylation step in 4-Methyl-2-nitroanisole synthesis.

Furthermore, the development of one-pot reactions and the use of catalytic systems that can be easily recovered and reused are central to green chemistry. nih.gov For instance, the use of carbon-based iron catalysts for reductive amination of nitroarenes showcases a move towards more sustainable and efficient catalytic processes. researchgate.net The optimization of reaction conditions to minimize waste and energy consumption, such as using solvent-free or microwave-assisted methods, also aligns with green chemistry principles. researchgate.netnih.govrsc.org While the direct application of all these green principles to the synthesis of 4-Methyl-2-nitroanisole requires further investigation, the broader trends in organic synthesis point towards a growing emphasis on sustainability.

Methodologies for Characterization and Purity Assessment of Synthesized 4-Methyl-2-nitroanisole

Spectroscopic Analysis for Structural Elucidation (e.g., ¹H NMR, IR)

The characterization and purity assessment of synthesized 4-Methyl-2-nitroanisole are crucial for confirming its identity and quality. Spectroscopic techniques such as Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Methyl-2-nitroanisole provides detailed information about the arrangement of protons in the molecule. The expected signals would include a singlet for the methyl group (CH₃), a singlet for the methoxy group (OCH₃), and distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern on the benzene (B151609) ring. chemicalbook.com For example, a reported ¹H NMR spectrum in DMSO shows a singlet for the methyl protons at 2.307 ppm and a singlet for the methoxy protons at 3.88 ppm. The aromatic protons appear as a doublet at 7.257 ppm (J = 8.4Hz), a doublet at 7.492 ppm (J = 8.7 Hz), and a singlet at 7.693 ppm. chemicalbook.com Purity can be assessed by the absence of signals corresponding to impurities or starting materials.

Chromatographic Techniques for Purity Profiling and Separation (e.g., Column Chromatography)

Chromatographic techniques are indispensable in the synthesis and purification of 4-Methyl-2-nitroanisole, ensuring the removal of impurities and the isolation of a high-purity product. Column chromatography, in particular, is a widely employed method for the purification of this compound.

The crude product of 4-Methyl-2-nitroanisole synthesis, which is often a yellow oil, can be purified using column chromatography with a silica (B1680970) gel stationary phase. A common mobile phase, or eluent, for this separation is a mixture of ethyl acetate (B1210297) and petroleum ether. The polarity of this solvent system can be adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. For instance, a 20% ethyl acetate in petroleum ether mixture has been shown to be effective. In some cases, a gradient of hexane (B92381) to chloroform (B151607) to methanol-chloroform may be used for the separation of related nitroanisole isomers. nih.gov

The effectiveness of column chromatography lies in the differential adsorption of the components of the crude mixture onto the stationary phase. 4-Methyl-2-nitroanisole and impurities will travel through the column at different rates depending on their affinity for the silica gel and their solubility in the mobile phase, allowing for their separation and collection as distinct fractions.

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be utilized for the analysis and purification of 4-Methyl-2-nitroanisole and its derivatives. sielc.com Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode of operation. sielc.com For example, a mixture of acetonitrile, water, and an acid like phosphoric or formic acid can be used as the mobile phase. sielc.com The choice of column is critical for achieving the desired separation. Columns with low silanol (B1196071) activity, such as Newcrom R1, are available for this purpose. sielc.com HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas chromatography (GC) is another technique suitable for the analysis of volatile compounds like 4-Methyl-2-nitroanisole. africanjournalofbiomedicalresearch.com In GC, the separation is based on the compound's boiling point and its interaction with the stationary phase of the column. africanjournalofbiomedicalresearch.com A nonpolar column, such as a DB-5, is often used. africanjournalofbiomedicalresearch.com

The purity of the final product is typically assessed by techniques such as Thin-Layer Chromatography (TLC) and confirmed by analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. patsnap.comcdnsciencepub.com TLC provides a quick and convenient way to monitor the progress of a reaction and the purity of the collected fractions during column chromatography. patsnap.com

Detailed research findings have demonstrated the successful application of these chromatographic techniques in the purification of 4-Methyl-2-nitroanisole and related compounds. The specific conditions for chromatography, including the choice of stationary phase, mobile phase composition, and flow rate, are optimized to achieve the desired level of purity.

Table 1: Chromatographic Purification Parameters for 4-Methyl-2-nitroanisole and Related Compounds

| Compound | Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Reference |

| 4-Methyl-2-nitroanisole | Column Chromatography | Silica Gel | 20% Ethyl Acetate in Petroleum Ether | |

| 4-Methyl-2-nitroanisole | Column Chromatography | Silica Gel | Ether - Petroleum Ether Mixtures | cdnsciencepub.com |

| 4-methyl-2-nitroaniline (B134579) | Column Chromatography | Silica Gel | Ethyl acetate:petroleum ether = 1:20 | patsnap.com |

| 2,6-Dibromo-3-methyl-4-nitroanisole | Reverse Phase HPLC | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | sielc.com |

| 3,5-Dichloro-4-nitroanisole | Column Chromatography | Silica Gel | Hexane to Chloroform to Methanol-Chloroform (5:95, v/v) | nih.gov |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Methyl 2 Nitroanisole

Electrophilic Aromatic Substitution Reactions of 4-Methyl-2-nitroanisole

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.commasterorganicchemistry.com This is generally the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is removed from the carbon atom that formed the bond with the electrophile, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com The reactivity of the aromatic ring and the position of substitution are significantly influenced by the electronic properties of the substituents already present on the ring. lumenlearning.com

The reactivity of the benzene (B151609) ring in 4-Methyl-2-nitroanisole towards electrophilic attack is governed by the interplay of the electronic effects of its three substituents: the nitro group (-NO2), the methoxy (B1213986) group (-OCH3), and the methyl group (-CH3). These groups can either donate or withdraw electron density from the ring, thereby activating or deactivating it relative to benzene. libretexts.orgminia.edu.eg

Methoxy Group (-OCH3): The methoxy group is a strong activating group. minia.edu.eg It exerts a dual electronic effect: a powerful electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom, and a weaker electron-withdrawing inductive effect (-I) because of oxygen's high electronegativity. The resonance effect, which donates electron density into the π-system of the ring, is dominant, making the ring significantly more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comscielo.org.mx

Methyl Group (-CH3): The methyl group is classified as a weakly activating group. minia.edu.eg It donates electron density primarily through an inductive effect (+I), as the sp3-hybridized carbon of the methyl group is less electronegative than the sp2-hybridized carbon of the aromatic ring. lumenlearning.com This electron donation stabilizes the carbocation intermediate formed during electrophilic attack. libretexts.org

Nitro Group (-NO2): The nitro group is a potent deactivating group. minia.edu.egunizin.org It strongly withdraws electron density from the aromatic ring through both a powerful resonance effect (-R) and a strong inductive effect (-I). This withdrawal of electron density makes the ring electron-poor, less nucleophilic, and therefore much less reactive towards electrophiles compared to benzene. libretexts.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-withdrawing (-I) | Strongly electron-donating (+R) | Strongly Activating |

| Methyl (-CH3) | Electron-donating (+I) | N/A (Hyperconjugation) | Weakly Activating |

| Nitro (-NO2) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly Deactivating |

Regioselectivity in electrophilic aromatic substitution refers to the position at which the incoming electrophile attaches to the substituted benzene ring. This is determined by the directing effects of the existing substituents, which influence the stability of the arenium ion intermediates for ortho, meta, and para attack. masterorganicchemistry.comlibretexts.org

Methoxy and Methyl Groups: As activating substituents, both the methoxy and methyl groups are ortho, para-directors. minia.edu.eg They stabilize the carbocation intermediates formed during ortho and para attack by donating electron density, which delocalizes the positive charge more effectively. libretexts.orglibretexts.org

Nitro Group: As a deactivating substituent, the nitro group is a meta-director. minia.edu.eg For ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, a highly unfavorable and destabilizing arrangement. youtube.com Meta attack avoids this destabilization, making it the preferred pathway. libretexts.org

In 4-Methyl-2-nitroanisole, the directing effects of the three groups combine to determine the most probable sites for substitution. The available positions for attack are C3, C5, and C6.

The methoxy group at C1 strongly directs towards its ortho position (C6), as the para position (C4) is blocked.

The nitro group at C2 directs towards its meta positions (C4 and C6). With C4 blocked, it also directs towards C6.

The methyl group at C4 directs towards its ortho positions (C3 and C5), as the para position (C1) is blocked.

Therefore, the directing effects converge on positions C3, C5, and C6. The powerful activating and ortho, para-directing nature of the methoxy group makes position C6 a highly favored site for electrophilic attack. libretexts.org The methyl group directs attack to positions C3 and C5. The ultimate product distribution will depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

| Substituent (Position) | Classification | Directing Effect | Favored Positions on 4-Methyl-2-nitroanisole Ring |

|---|---|---|---|

| Methoxy (-OCH3 at C1) | Activating | Ortho, Para | C6 (Para position C4 is blocked) |

| Nitro (-NO2 at C2) | Deactivating | Meta | C6 (Meta position C4 is blocked) |

| Methyl (-CH3 at C4) | Activating | Ortho, Para | C3, C5 (Para position C1 is blocked) |

Nucleophilic Substitution Reactions of 4-Methyl-2-nitroanisole

The presence of a strongly electron-withdrawing nitro group makes the aromatic ring of 4-Methyl-2-nitroanisole susceptible to nucleophilic attack. This is in contrast to the electrophilic substitutions discussed previously.

A primary reaction involving the nitro group is its reduction to an amino group (-NH2). This transformation is a cornerstone of synthetic organic chemistry, as aromatic amines are valuable intermediates. mdpi.com The reduction of 4-Methyl-2-nitroanisole yields 1-Methoxy-4-methyl-2-aminobenzene (also known as 4-methyl-2-methoxyaniline).

This reduction can be achieved using various reagents and conditions:

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This is often a clean and efficient method.

Metal-Acid Systems: A common laboratory method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). researchgate.net Stannous chloride (SnCl2) is also a widely used reagent for this purpose. researchgate.net

| Method | Typical Reagents |

|---|---|

| Catalytic Hydrogenation | H2 gas with Pd/C, PtO2, or Raney Ni |

| Metal in Acid | Fe/HCl, Sn/HCl, Zn/HCl |

| Stannous Chloride | SnCl2 in HCl |

The nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the ring towards nucleophilic attack and stabilizes the key intermediate. nih.gov Research has reported the reaction of 4-methyl-2-nitroanisole with amines like cyclohexylamine (B46788), demonstrating this reactivity. sigmaaldrich.com

The generally accepted mechanism for SNAr reactions proceeds in two steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the nitro group. This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the π-system and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization. This is the rate-determining step of the reaction.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the nitrite (B80452) ion (NO2-). nih.gov

While the two-step addition-elimination mechanism is common, some nucleophilic aromatic substitutions may proceed through a concerted (cSNAr) mechanism where bond formation and bond breaking occur in a single step. nih.gov The favorability of the SNAr pathway is highly dependent on the ability of the substituents on the ring to stabilize the anionic Meisenheimer intermediate.

Nucleophilic Displacement of the Methoxy Group

The aromatic ring of 4-Methyl-2-nitroanisole is rendered electron-deficient by the presence of the strongly electron-withdrawing nitro group positioned ortho to the methoxy group. This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), where the methoxy group can act as a leaving group. nih.gov The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. In the initial, rate-determining step, a nucleophile attacks the carbon atom bearing the methoxy group (the ipso-carbon), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. unacademy.com The negative charge in this intermediate is effectively delocalized by the ortho-nitro group. In the subsequent, faster step, the leaving group (methoxide) is eliminated, restoring the aromaticity of the ring and yielding the substitution product. unacademy.com

The cleavage of the ether linkage in 4-Methyl-2-nitroanisole, a process known as demethylation, results in the formation of 4-Methyl-2-nitrophenol (B89549). This transformation is a key reaction and can be accomplished using various reagents that facilitate the removal of the methyl group while leaving the aryl-oxygen bond intact.

Common reagents for cleaving aryl methyl ethers include strong Lewis acids and protic acids. commonorganicchemistry.com

Boron Tribromide (BBr₃): This is a particularly effective and relatively mild reagent for demethylation. commonorganicchemistry.com The reaction is typically performed in an inert solvent like dichloromethane. The mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, displacing the phenoxide portion. nih.gov

Hydrobromic Acid (HBr): As a strong protic acid, HBr can also be used to cleave the ether bond. commonorganicchemistry.com This method generally requires more forcing conditions, such as elevated temperatures, for the reaction to proceed effectively. commonorganicchemistry.comchem-station.com The mechanism begins with the protonation of the ether oxygen, followed by an SN2 attack by the bromide ion on the methyl group. chem-station.com

Thiolates: Strong nucleophiles, such as alkyl thiolates, can also effect demethylation. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at high temperatures. commonorganicchemistry.com

Table 1: Common Reagents for Demethylation of 4-Methyl-2-nitroanisole

| Reagent | Typical Conditions | Mechanism Type |

|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), often at low temperatures (0 °C to RT) | Lewis Acid-Mediated |

| Hydrobromic Acid (HBr) | Aqueous or in Acetic Acid, elevated temperatures (~130 °C) | Brønsted Acid-Mediated |

| Alkyl Thiolates (e.g., EtS⁻) | Polar aprotic solvent (e.g., DMF), elevated temperatures | Nucleophilic Displacement |

Besides demethylation, the methoxy group of 4-Methyl-2-nitroanisole can be displaced by a variety of other nucleophiles through the SNAr mechanism. The activation provided by the ortho-nitro group facilitates attack by nitrogen, oxygen, and sulfur nucleophiles. For instance, reactions with amines are well-documented. Studies have reported the nucleophilic substitution reactions of 4-methyl-2-nitroanisole with amines such as cyclohexylamine and piperidine, where the amine displaces the methoxy group to form the corresponding N-substituted 4-methyl-2-nitroaniline (B134579) derivative. sigmaaldrich.com

Steric and Electronic Effects on Nucleophilic Reactivity (e.g., with cyclohexylamine, piperidine)

The reactivity of 4-Methyl-2-nitroanisole in nucleophilic aromatic substitution reactions is governed by a combination of electronic and steric factors.

Electronic Effects: The primary electronic factor influencing reactivity is the strong electron-withdrawing nature of the nitro group (-NO₂). nih.gov Positioned ortho to the methoxy leaving group, it significantly stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy and accelerating the rate of substitution. nih.govunacademy.com The methyl group (-CH₃) at the para position is a weak electron-donating group, which has a minor deactivating effect compared to the powerful activating influence of the nitro group.

Steric Effects: Steric hindrance can play a significant role in SNAr reactions. researchgate.net In the case of 4-Methyl-2-nitroanisole, the substituents are positioned in a way that steric hindrance at the reaction center (C1) is relatively low. However, the steric bulk of the incoming nucleophile is a critical factor. rsc.org For example, a bulkier nucleophile will experience greater steric repulsion with the ortho-nitro group and the hydrogen atom at the C6 position, which can lead to a decrease in the reaction rate. When comparing nucleophiles like cyclohexylamine and piperidine, their relative size, rigidity, and basicity will influence the kinetics of the substitution. Increased steric hindrance can impede the formation of the intermediate complex and slow down the reaction. rsc.org

Oxidation and Reduction Chemistry of Functional Groups within 4-Methyl-2-nitroanisole

The functional groups present in 4-Methyl-2-nitroanisole—the methyl and nitro groups—can undergo independent oxidation and reduction reactions, providing pathways to a variety of other useful chemical intermediates.

The oxidation of the aryl methyl group to a carboxylic acid is a synthetically important transformation. However, in 4-Methyl-2-nitroanisole, this reaction is challenging because the electron-withdrawing nitro group deactivates the benzene ring, making the attached methyl group more resistant to oxidation compared to methyl groups on electron-rich aromatic rings. google.com

Consequently, this transformation requires strong oxidizing agents and often harsh reaction conditions. google.com Reagents capable of effecting this oxidation include:

Potassium Permanganate (KMnO₄): A powerful oxidizing agent commonly used for converting alkylarenes to carboxylic acids. chemspider.com

Vanadium Pentoxide (V₂O₅) or Manganese Dioxide (MnO₂) in Sulfuric Acid: This system is effective for oxidizing aryl methyl groups that are deactivated by electron-withdrawing substituents. google.com

The reaction proceeds by converting the methyl group on the aromatic nucleus directly into a carboxylic acid group. organic-chemistry.org

The reduction of the nitro group is one of the most significant and widely studied reactions of nitroaromatic compounds. masterorganicchemistry.com This transformation typically converts the nitro group into a primary amine, providing a crucial route to aromatic amines. A variety of reducing agents can be employed, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

For 4-Methyl-2-nitroanisole, reduction of the nitro group yields 2-methoxy-5-methylaniline (also known as p-cresidine). wikipedia.orggoogle.com This product is a valuable intermediate in the manufacturing of azo dyes and pigments. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com

Metal-Acid Systems: The use of an easily oxidized metal in the presence of an acid is a classic and robust method. Common combinations include iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.com

Tin(II) Chloride (SnCl₂): This reagent can be used under milder, pH-neutral conditions, which can be advantageous for substrates sensitive to strong acids. researchgate.net

Table 2: Selected Methods for the Reduction of the Nitro Group in 4-Methyl-2-nitroanisole

| Method | Reagents | Product | Application |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | 2-Methoxy-5-methylaniline | General synthesis |

| Metal in Acid | Fe/HCl or Sn/HCl | 2-Methoxy-5-methylaniline | Industrial and lab synthesis |

| Stannous Chloride Reduction | SnCl₂ | 2-Methoxy-5-methylaniline | Mild reduction conditions |

Computational Chemistry and Theoretical Investigations of 4 Methyl 2 Nitroanisole

Quantum Chemical Calculations for Molecular and Electronic Structure Determination

Quantum chemical calculations are fundamental to determining the three-dimensional geometry and electronic landscape of 4-Methyl-2-nitroanisole. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distributions, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of aromatic nitro compounds due to its balance of computational cost and accuracy. DFT calculations are used to optimize the molecular geometry of 4-Methyl-2-nitroanisole, predicting bond lengths, bond angles, and dihedral angles in its ground state. For substituted anisoles, a key structural feature is the orientation of the methoxy (B1213986) group relative to the benzene (B151609) ring. Semiempirical molecular orbital calculations on the related 2-methyl-4-nitroanisole (B18480) suggest that the methoxy group is coplanar with the benzene ring to maximize resonance, with the O-methyl group oriented anti to the adjacent substituent. oup.com DFT studies on similar molecules confirm that this planarity is crucial for understanding the electronic interplay between the substituents. nih.govnih.gov

Time-Dependent DFT (TD-DFT) extends these calculations to investigate the molecule's excited states. This approach is crucial for understanding the molecule's response to light, predicting electronic transitions, and interpreting UV-Visible spectra. For push-pull systems like 4-Methyl-2-nitroanisole, which contains both electron-donating (methyl, methoxy) and electron-withdrawing (nitro) groups, TD-DFT can predict the energies of charge-transfer states that dominate their optical properties. researchgate.net

Table 1: Predicted Geometrical Parameters for 4-Methyl-2-nitroanisole based on DFT Calculations on Analogous Molecules Note: These are representative values based on calculations of similar substituted nitroaromatics. Actual values require specific calculations for 4-Methyl-2-nitroanisole.

| Parameter | Predicted Value |

|---|---|

| C-NO₂ Bond Length | ~1.45 Å |

| C-OCH₃ Bond Length | ~1.36 Å |

| O-N-O Bond Angle | ~125° |

| C-C-N-O Dihedral Angle | ~0° (for coplanarity) |

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For 4-Methyl-2-nitroanisole, the HOMO is expected to be localized primarily on the aromatic ring and the electron-donating methoxy and methyl groups, which are regions of high electron density susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the associated carbon atoms of the ring, indicating the sites most susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more easily polarized and more chemically reactive. nih.gov The presence of both strong electron-donating and electron-withdrawing groups in 4-Methyl-2-nitroanisole is expected to reduce the HOMO-LUMO gap compared to unsubstituted benzene, enhancing its reactivity. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis can further detail the electron density distribution, quantifying charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which helps to explain the stabilizing effects of hyperconjugation and resonance within the molecule.

Table 2: Representative Frontier Orbital Energies for a Substituted Nitroaromatic System Note: These values are illustrative, based on DFT calculations for similar molecules, to demonstrate the concept.

| Orbital | Energy (eV) | Primary Location of Electron Density |

|---|---|---|

| HOMO | -6.5 eV | Aromatic Ring, Methoxy Group |

| LUMO | -2.0 eV | Nitro Group, Aromatic Ring |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | N/A |

Simulation of Reaction Pathways and Transition States for Reactivity Prediction

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a map of the potential energy surface that connects reactants to products through transition states.

The substituents on the benzene ring of 4-Methyl-2-nitroanisole dictate its reactivity towards substitution reactions. The strongly electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution (EAS) but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions relative to the nitro group. organic-chemistry.org

Computational studies on EAS reactions of substituted benzenes use DFT to model the formation of the intermediate arenium ion (sigma complex). nih.govirjet.net These calculations can determine the relative stability of intermediates formed by attack at different positions, thereby predicting the regioselectivity. For 4-Methyl-2-nitroanisole, electrophilic attack is directed by the activating methoxy and methyl groups.

For SNAr reactions, computational models are essential for studying the formation and stability of the Meisenheimer complex, the key intermediate formed by the addition of a nucleophile to the electron-deficient ring. nih.govd-nb.info DFT calculations can elucidate the reaction pathway, confirming that the initial addition of the nucleophile is often the rate-determining step. These studies can compare the feasibility of substitution at different positions on the ring. nih.gov

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile for a chemical reaction can be constructed. The difference in energy between the reactants and the highest-energy transition state is the activation energy (Ea), a critical factor that determines the reaction rate. fsu.edu

For a reaction such as the nucleophilic substitution of a group on the 4-Methyl-2-nitroanisole ring, DFT calculations can predict the activation barriers for competing pathways. researchgate.net For example, a computational study could compare the activation energy for nucleophilic attack at the carbon bearing the nitro group versus other positions. These calculations involve locating the transition state structure on the potential energy surface, which represents the maximum energy point along the reaction coordinate. The Arrhenius equation can then be used with the calculated activation energy to estimate the reaction rate constant at a given temperature. omnicalculator.comthoughtco.com

Table 3: Illustrative Energetic Data for a Nucleophilic Aromatic Substitution Reaction Note: This table presents hypothetical data to illustrate the concepts of an energetic profile.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.5 |

| Meisenheimer Complex (Intermediate) | -5.2 |

| Transition State 2 (TS2) | +10.8 |

| Products | -12.0 |

Theoretical Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, aiding in the interpretation of experimental data and structural elucidation.

DFT calculations can accurately predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Studies on closely related molecules, such as 2-bromomethyl-4-nitroanisole, have shown that vibrational frequencies calculated using methods like B3LYP with a 6-31+G(d,p) basis set are in good agreement with experimental data. researchgate.net Such calculations for 4-Methyl-2-nitroanisole would allow for the assignment of specific vibrational modes to observed spectral bands, such as the characteristic symmetric and asymmetric stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the magnetic shielding of nuclei. mdpi.com These theoretical chemical shifts can be correlated with experimental spectra to confirm structural assignments. mdpi.com For 4-Methyl-2-nitroanisole, calculations could predict the distinct chemical shifts for the protons of the methyl and methoxy groups, as well as for the non-equivalent aromatic protons, aiding in the interpretation of its ¹H NMR spectrum.

Table 4: Comparison of Experimental and Hypothetical Calculated ¹H NMR Chemical Shifts (δ) for 4-Methyl-2-nitroanisole Note: Calculated values are representative and based on typical accuracies of DFT/GIAO methods.

| Proton Group | Experimental δ (ppm) in DMSO | Hypothetical Calculated δ (ppm) |

|---|---|---|

| -CH₃ | 2.307 | ~2.3 |

| -OCH₃ | 3.88 | ~3.9 |

| Aromatic-H (d) | 7.257 | ~7.2-7.3 |

| Aromatic-H (d) | 7.492 | ~7.4-7.5 |

| Aromatic-H (s) | 7.693 | ~7.6-7.7 |

Computational Investigations of 4-Methyl-2-nitroanisole: A Search for In Silico Insights

A comprehensive search for computational chemistry and theoretical studies focused specifically on 4-methyl-2-nitroanisole has revealed a notable gap in the scientific literature. While general physicochemical properties and synthesis methods for this compound are documented, detailed in silico modeling of its molecular interactions and structural dynamics does not appear to be a subject of published research.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations are powerful tools for understanding the behavior of molecules at an atomic level. These methods are widely applied in drug discovery, materials science, and mechanistic studies to predict how a compound will interact with biological targets or to elucidate its conformational preferences and dynamic behavior.

For a molecule like 4-methyl-2-nitroanisole, such computational studies could provide valuable insights into its potential biological activity, reactivity, and physical properties. For instance, molecular docking simulations could predict its binding affinity to various enzymes, while molecular dynamics could simulate its behavior in different solvent environments, revealing information about its stability and flexibility.

Despite the potential applications of these computational methods, a thorough review of available scientific databases and research articles did not yield any specific studies that have applied these in silico techniques to 4-methyl-2-nitroanisole. The existing literature primarily focuses on its synthesis and basic characterization.

This lack of specific computational research on 4-methyl-2-nitroanisole means that detailed data on its binding modes, interaction energies with specific proteins, or its dynamic structural fluctuations are not available. Consequently, it is not possible to construct data tables or provide detailed research findings on the in silico modeling of this particular compound as no such studies have been published. The scientific community has yet to direct its computational chemistry efforts towards this specific molecule.

Future Research Directions and Emerging Trends in 4 Methyl 2 Nitroanisole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's shift towards green chemistry is a major driver for innovation in synthetic organic chemistry. For 4-Methyl-2-nitroanisole, future research will likely concentrate on developing cleaner, more efficient, and economically viable synthetic routes.

Key areas of focus include:

Green Methylating Agents: Traditional methylation methods often employ toxic reagents like dimethyl sulfate (B86663). A significant research trend is the exploration of greener alternatives. Dimethyl carbonate, for instance, represents a more environmentally benign methylating agent. The development of catalytic systems, such as those using modified molecular sieves or activated carbon, to facilitate methylation with these greener reagents is a promising avenue.

Catalytic Innovations: There is a move towards using sustainable and reusable catalysts. Carbon-based iron catalysts have shown promise for the reductive amination of nitroarenes, suggesting a potential for more sustainable routes to derivatives of 4-Methyl-2-nitroanisole. researchgate.net Furthermore, photocatalysis is emerging as a powerful tool. Recent studies on related nitroaromatic compounds have demonstrated one-pot N-methylation using formaldehyde (B43269) under visible light with a Pd/SiC catalyst, highlighting a pathway for developing light-driven, energy-efficient syntheses. mdpi.com

Process Intensification: The development of one-pot reactions and flow chemistry processes are central to making the synthesis of 4-Methyl-2-nitroanisole more sustainable. These approaches can improve yield, reduce waste, and enhance safety. Phase-transfer catalysis (PTC) is already used to improve reaction efficiency by overcoming the immiscibility of reactants, and further research into more effective and recyclable PTCs is expected.

A comparison of traditional versus emerging sustainable methods is summarized below.

| Feature | Traditional Method (e.g., Dimethyl Sulfate) | Emerging Sustainable Method |

| Methylating Agent | Toxic and mutagenic | Benign (e.g., Dimethyl Carbonate) |

| Catalyst | Often stoichiometric base | Recyclable solid catalysts, Photocatalysts mdpi.com |

| Energy Input | Typically thermal heating | Visible light, mild conditions mdpi.com |

| Process | Batch processing | Potential for one-pot and flow synthesis |

| Environmental Impact | Higher waste generation | Reduced waste, improved atom economy researchgate.net |

Exploration of Untapped Reactivity Pathways and Functional Group Transformations

While the fundamental reactivity of 4-Methyl-2-nitroanisole's functional groups (nitro, methyl, and methoxy) is well-established, there remains significant scope for exploring novel transformations. Future research will aim to leverage its unique electronic properties for creating more complex molecular architectures.

Emerging areas of exploration include:

Catalytic Reduction Methods: The reduction of the nitro group to an amine is a cornerstone transformation. Research is moving towards highly selective and efficient catalytic systems. For example, synthesized copper ferrite (B1171679) (CuFe2O4) nanoparticles have been shown to be effective, economical, and reusable catalysts for the reduction of nitroanilines, a related class of compounds. researchgate.netnih.gov Such technologies could be adapted for the reduction of 4-Methyl-2-nitroanisole.

Synthesis of Heterocyclic Compounds: Aromatic nitro compounds are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. rsc.org The reactivity of the nitro and the adjacent methoxy (B1213986) group, along with the methyl-substituted ring, could be exploited in cycloaddition reactions or multi-component cascade reactions to build complex heterocyclic frameworks. scielo.org.conih.gov

C-H Bond Functionalization: Direct functionalization of aromatic C-H bonds is a powerful strategy in modern organic synthesis. Future studies could investigate the selective activation of the C-H bonds on the aromatic ring or the methyl group of 4-Methyl-2-nitroanisole, opening up new pathways for derivatization that bypass traditional functional group manipulations.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution. While reactions with simple amines have been reported, future work could explore SNAr reactions with a wider range of complex nucleophiles to generate novel derivatives with potential applications in medicinal chemistry or materials science. scientificlabs.co.uksigmaaldrich.com

Integration of Advanced Computational Approaches for Deeper Mechanistic Insight

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For 4-Methyl-2-nitroanisole, advanced computational approaches can provide profound insights that guide experimental work.

Future research directions in this area include:

Mechanistic Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states for known and novel transformations. figshare.com This can help in optimizing reaction conditions, understanding catalyst behavior, and predicting the feasibility of new reactions. For instance, investigating the mechanism of photocatalytic reactions involving this substrate could accelerate the development of more efficient light-driven syntheses. mdpi.com

Prediction of Properties: Computational tools can predict various physicochemical and spectroscopic properties. PubChem, for example, provides predicted collision cross-section (CCS) values for 4-Methyl-2-nitroanisole, which are useful in mass spectrometry-based analysis. uni.lu In-silico analysis can also predict electronic properties, which are crucial for designing molecules for specific applications in materials science. researchgate.net

Virtual Screening and Molecular Design: By calculating key molecular descriptors, computational models can be used to screen virtual libraries of 4-Methyl-2-nitroanisole derivatives for potential biological activity or material properties. This in-silico approach can prioritize synthetic targets, saving significant time and resources in the discovery process. researchgate.net

| Computational Application | Research Goal | Potential Impact |

| DFT Calculations | Elucidate reaction mechanisms of novel transformations. figshare.com | Rational design of catalysts and optimization of reaction conditions. |

| Spectroscopic Prediction | Correlate calculated NMR or UV-Vis spectra with experimental data. | Aid in structural confirmation and analysis of complex mixtures. |

| In-Silico Screening | Predict interaction with biological targets or material properties. researchgate.net | Accelerate discovery of new pharmaceuticals or advanced materials. |

| Property Prediction | Calculate electronic properties (e.g., HOMO/LUMO levels). | Guide the design of derivatives for electronic and optical applications. |

Investigation of Potential in Niche Chemical Applications and Advanced Materials

Beyond its role as a chemical intermediate for dyes and agrochemicals, research is beginning to probe the potential of 4-Methyl-2-nitroanisole and its derivatives in more specialized, high-value applications. echemi.com

Emerging application areas include:

Precursors for Functional Materials: Organofluorine chemistry is crucial in materials science, and nitroaromatic compounds can be precursors to fluorinated derivatives. sigmaaldrich.com The unique substitution pattern of 4-Methyl-2-nitroanisole could be leveraged to create novel building blocks for polymers, liquid crystals, or other advanced materials.

Photocatalysis and Environmental Remediation: The development of novel nanocomposites for photocatalysis is an active area of research. For example, TiO2 nanocomposites have been shown to have enhanced photocatalytic activity for degrading organic pollutants. mdpi.com Derivatives of 4-Methyl-2-nitroanisole could be incorporated into such systems or studied as model compounds to understand degradation pathways of nitroaromatic pollutants.

Medicinal Chemistry and Biological Probes: While its direct biological applications are not extensively studied, the core structure is a scaffold that can be elaborated into more complex molecules. Its known use in synthesizing other compounds provides a foundation for creating libraries of new molecules for screening against various biological targets. scbt.com The potential antimicrobial properties mentioned in the literature warrant further investigation.

Q & A

Q. What cross-disciplinary approaches integrate 4-methyl-2-nitroanisole into pharmaceutical or agrochemical research?

- Methodological Answer :

- Pharmacophore Design : Use nitro groups as hydrogen-bond acceptors in antimicrobial agents. Test via MIC assays against Gram-positive bacteria .

- Agrochemical Intermediates : Couple with thioureas for herbicide synthesis. Validate herbicidal activity in Arabidopsis thaliana models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.